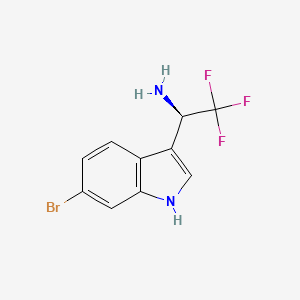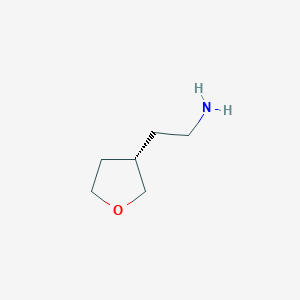
(R)-1-(6-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(6-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Trifluoroethanamine: The brominated indole is then reacted with a trifluoroethanamine derivative under basic conditions. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(6-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding indole-3-carboxylic acids, while reduction can produce indole-3-ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(6-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-1-(6-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases or activate specific receptors, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine: The racemic mixture of the compound.
1-(6-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine: A similar compound with a chlorine atom instead of bromine.
1-(6-Fluoro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine: A similar compound with a fluorine atom instead of bromine.
Uniqueness
®-1-(6-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to its specific stereochemistry and the presence of both bromine and trifluoroethanamine groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H8BrF3N2 |
|---|---|
Molekulargewicht |
293.08 g/mol |
IUPAC-Name |
(1R)-1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H8BrF3N2/c11-5-1-2-6-7(4-16-8(6)3-5)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m1/s1 |
InChI-Schlüssel |
YHCSUNKBIIKXAD-SECBINFHSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Br)NC=C2[C@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)NC=C2C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)











![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)
